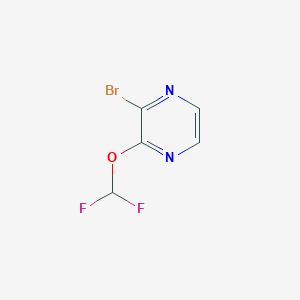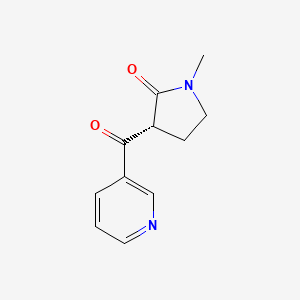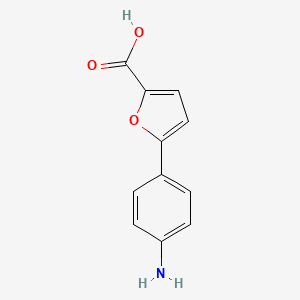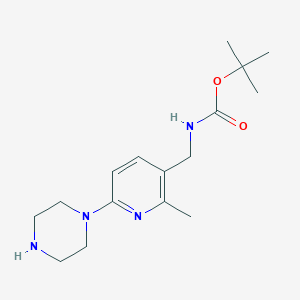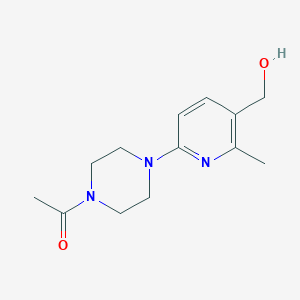
1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxymethyl group and a methylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 4-(1-Piperazinyl)aniline
- (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
1-(4-(5-(Hydroxymethyl)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl and methylpyridine groups contribute to its reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-[4-[5-(hydroxymethyl)-6-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O2/c1-10-12(9-17)3-4-13(14-10)16-7-5-15(6-8-16)11(2)18/h3-4,17H,5-9H2,1-2H3 |
Clé InChI |
XLZDKXXQNDTZGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





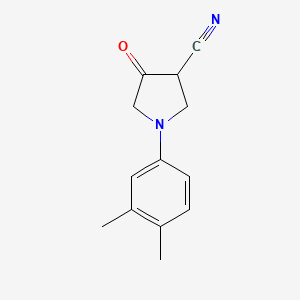
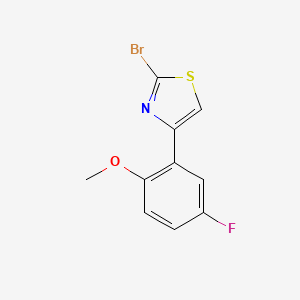
![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)
